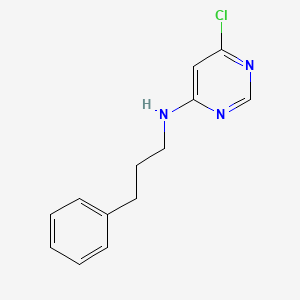![molecular formula C11H14ClNO2S B1465495 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine CAS No. 1353505-71-1](/img/structure/B1465495.png)
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine
Descripción general
Descripción
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-(methylsulfonyl)phenyl group
Métodos De Preparación
The synthesis of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The nitro group is first reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the starting material can be reduced to an amine using hydrogenation over Pd/C.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions: Typical reagents include hydrogen gas, Pd/C, triethylamine, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Aplicaciones Científicas De Investigación
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream effects on cellular functions.
Comparación Con Compuestos Similares
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[5-Chloro-2-(methylsulfonyl)phenyl]piperidine and 1-[5-Chloro-2-(methylsulfonyl)phenyl]azetidine share structural similarities.
Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern confer unique chemical and biological properties, distinguishing it from other related compounds.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylsulfonylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-16(14,15)11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGEPBJIFBYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1465415.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-one](/img/structure/B1465417.png)
![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B1465419.png)
![2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol](/img/structure/B1465421.png)




![2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1465430.png)




